molecular formula C20H45N3 B170170 N,N,N'',N''-Tetrabutyldiethylenetriamine CAS No. 100173-92-0

N,N,N'',N''-Tetrabutyldiethylenetriamine

Cat. No.: B170170
CAS No.: 100173-92-0
M. Wt: 327.6 g/mol
InChI Key: LLHVBJQIWZHCCV-UHFFFAOYSA-N
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Description

N,N,N’‘,N’'-Tetrabutyldiethylenetriamine: is an organic compound with the molecular formula C20H45N3 . It is a clear liquid that ranges in color from light orange to yellow to green. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : N,N,N’‘,N’'-Tetrabutyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with butyl chloride in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: : In industrial settings, the production of N,N,N’‘,N’'-Tetrabutyldiethylenetriamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: : N,N,N’‘,N’'-Tetrabutyldiethylenetriamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,N’‘,N’'-Tetrabutyldiethylenetriamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N,N,N’‘,N’'-Tetrabutyldiethylenetriamine exerts its effects involves its ability to form stable complexes with various molecules. This is primarily due to the presence of multiple nitrogen atoms in its structure, which can coordinate with metal ions and other electrophilic species. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’‘,N’'-Tetraethyldiethylenetriamine: Similar structure but with ethyl groups instead of butyl groups.

    N,N,N’‘,N’'-Tetramethyldiethylenetriamine: Similar structure but with methyl groups instead of butyl groups.

    N,N,N’‘,N’'-Tetraoctyldiethylenetriamine: Similar structure but with octyl groups instead of butyl groups.

Uniqueness: : N,N,N’‘,N’'-Tetrabutyldiethylenetriamine is unique due to its specific combination of butyl groups and diethylenetriamine backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics .

Properties

IUPAC Name

N',N'-dibutyl-N-[2-(dibutylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45N3/c1-5-9-15-22(16-10-6-2)19-13-21-14-20-23(17-11-7-3)18-12-8-4/h21H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHVBJQIWZHCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591011
Record name N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100173-92-0
Record name N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N'',N''-Tetrabutyldiethylenetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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